

dimethylpropiothetin DMSP natural occurrence marine algae

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Compound Focus: Dimethylpropiothetin

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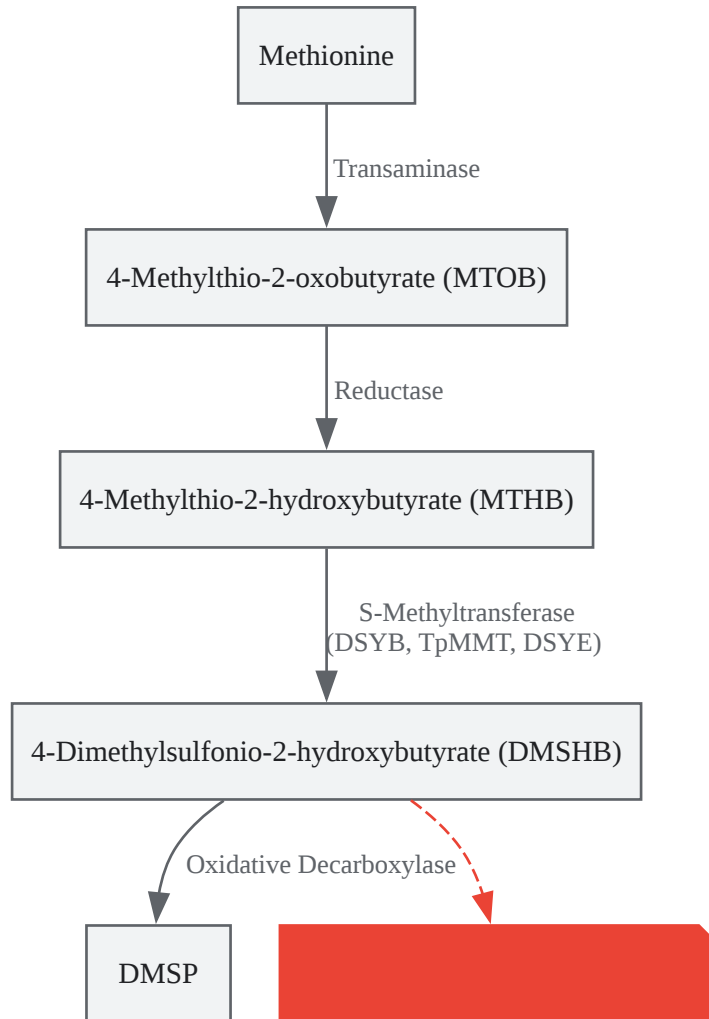
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Biosynthesis Pathways in Marine Algae

Marine algae primarily synthesize DMSP via the **transamination pathway**, which is distinct from the pathway found in higher plants [1]. The key steps and recently discovered enzymes involved are outlined below.

Figure 1: DMSP Transamination Pathway in Algae



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The transamination pathway initiates from methionine and involves a series of transformations: transamination, reduction, S-methylation, and final oxidative decarboxylation to yield DMSP [1]. The **S-methylation step**, catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases, is a key committed step.

Research has expanded the known enzymes responsible for this step:

- **DSYB**: This enzyme was initially identified as a robust indicator of DMSP production in many eukaryotic algae, including dinoflagellates and haptophytes [2].
- **TpMMT**: An isoform of the methyltransferase found in the diatom *Thalassiosira pseudonana* [2].
- **DSYE**: A recent discovery (2024) of a phylogenetically distinct methyltransferase, particularly abundant in globally significant algae like **Pelagophyceae**. This finding suggests that DMSP production is more widespread among marine microbes than previously predicted [3] [4].

A separate, bifunctional enzyme named **DsyGD**, which performs both the S-methylation and decarboxylation steps, has been identified in some bacteria but not yet in algae [3].

Quantitative Data on DMSP in Marine Algae

The intracellular concentration of DMSP varies significantly between different algal groups and is influenced by environmental factors. The tables below summarize key quantitative findings.

Table 1: Intracellular DMSP Concentrations in Various Algal Taxa

Algal Group	Example Species	Cytosolic DMSP (mM)	Notes
Chrysophytes	<i>Ochromonas</i> sp.	529 - 596 [5]	Very high accumulators
Dinoflagellates	<i>Prorocentrum</i> sp.	Up to 1,082 [5]	Among the highest concentrations measured
Prymnesiophytes	<i>Emiliana huxleyi</i>	~166 [5]	Includes coccolithophores
	<i>Phaeocystis</i> sp.	71 - 169 [5]	Forms major blooms
Prasinophytes	<i>Platymonas subcordiformis</i>	~170 [5]	
Diatoms	<i>Melosira numuloides</i>	~264 [5]	Not all diatoms produce DMSP
	Mixed species (from seawater)	38 ± 18 [5]	Generally lower accumulators

Algal Group	Example Species	Cytosolic DMSP (mM)	Notes
Pelagophyceae	Unspecified species	Not quantified	Recently identified as abundant, globally significant producers [4]

Table 2: Environmental DMSP Concentrations and Influencing Factors

Parameter	Concentration / Effect	Context / Location
Seawater DMSP (dissolved)	10 - 200 nM [6] [2]	Typical range in euphotic zone
Lake Baikal (freshwater)	Up to 340 nM [6]	Ice-covered lake during spring bloom
Sea-ice (brine channels)	25 - 800 nM [6]	Antarctic sea-ice cores
Nitrogen deficiency	Increases production [1]	Enhances DMSP synthesis
Low temperature	Increases production [6]	Acts as a cryoprotectant

Key Experimental Protocols

Common methodologies used to study the production and cycling of DMSP in marine environments are summarized below.

1. In Vivo Isotope Labeling for Pathway Elucidation

- **Purpose:** To trace the incorporation of precursors into DMSP and identify intermediates [1].
- **Typical Protocol:** Algal cultures are incubated with stable isotope-labeled precursors (e.g., ¹³C-Methionine). Metabolite extracts are then analyzed using techniques like **Gas Chromatography-Mass Spectrometry (GC-MS)** or **Liquid Chromatography-Mass Spectrometry (LC-MS)** to identify labeled intermediates such as MTHB and DMSHB, thereby confirming the biosynthetic pathway [1].

2. Measuring DMSP and DMS in Environmental Samples

- **Purpose:** To quantify concentrations and transformation rates in water, ice, or culture media [7] [6].
- **Typical Protocol:**

- **Sample Collection:** Water samples are collected carefully to avoid cell disruption [6].
- **Filtration:** Samples are often filtered to separate particulate DMSP (DMSPp, inside cells) from dissolved DMSP (DMSPd) [6].
- **Analysis:** DMSP is chemically or enzymatically cleaved to DMS, which is then quantified using **purge-and-trap gas chromatography** with a sulfur-sensitive detector (e.g., flame photometric detection) [7] [5]. This method allows for the determination of conversion ratios like DMS/DMSP and AA/(DMSP+AA) across different growth phases [7].

3. Identification and Isolation of DMSP-Producing Bacteria

- **Purpose:** To study the microbial loop of DMSP degradation [8].
- **Typical Protocol:**
 - **Culturing:** Serial dilutions of seawater or sediment are plated onto minimal, seawater-based agar with DMSP as the sole carbon source [8].
 - **Screening:** Isolated colonies are tested for DMS production by exposing them to DMSP and analyzing the headspace for DMS using GC [8].
 - **Phylogenetic Analysis:** 16S rRNA gene sequencing of DMS-producing isolates reveals their diversity, often showing a dominance of α - and γ -*Proteobacteria* [8].

Emerging Research and Implications

Recent studies are reshaping the understanding of DMSP's ecological role:

- **Cryoprotection in Freshwater:** DMSP was found at high concentrations in the freshwater Lake Baikal, produced by the dinoflagellate *Gymnodinium baicalense* during ice cover. Since osmotic pressure regulation is unnecessary in freshwater, this provides strong evidence for DMSP's primary role as a **cryoprotectant** [6].
- **Expanded Diversity of Producers:** The discovery of the **DSYE** enzyme in abundant algae like Pelagophyceae indicates that global DMSP production and subsequent DMS emissions have likely been underestimated, with significant implications for climate models [3] [4].
- **Enzyme Structure and Mechanism:** The first crystal structure of a bacterial DMSP synthesis enzyme (DsyB) has been resolved, providing mechanistic insights into the S-methyltransferase reaction and facilitating the identification of novel DMSP producers from omics data [2].

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